molecular formula C7H15NO2S B13167947 2-Ethylcyclopentane-1-sulfonamide

2-Ethylcyclopentane-1-sulfonamide

Cat. No.: B13167947
M. Wt: 177.27 g/mol
InChI Key: PCXICENXUDIELG-UHFFFAOYSA-N
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Description

2-Ethylcyclopentane-1-sulfonamide is an organic compound belonging to the class of sulfonamides, which are characterized by the presence of a sulfonyl functional group attached to an amine. This compound is a derivative of cyclopentane, where an ethyl group is attached to the second carbon and a sulfonamide group is attached to the first carbon. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 2-Ethylcyclopentane-1-sulfonamide typically involves the reaction of 2-ethylcyclopentylamine with sulfonyl chloride in the presence of a base. The reaction can be represented as follows:

2-Ethylcyclopentylamine+Sulfonyl chlorideThis compound+HCl\text{2-Ethylcyclopentylamine} + \text{Sulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Ethylcyclopentylamine+Sulfonyl chloride→this compound+HCl

Common bases used in this reaction include pyridine or triethylamine, which help to neutralize the hydrochloric acid formed during the reaction . Industrial production methods often involve the use of more efficient and scalable processes, such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

2-Ethylcyclopentane-1-sulfonamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Ethylcyclopentane-1-sulfonamide has several scientific research applications, including:

Comparison with Similar Compounds

2-Ethylcyclopentane-1-sulfonamide can be compared with other sulfonamides such as sulfanilamide and sulfamethoxazole. While all these compounds share the sulfonamide functional group, their chemical structures and biological activities differ. For example, sulfanilamide is a simple sulfonamide with a benzene ring, whereas sulfamethoxazole has a more complex structure with additional functional groups . The unique structure of this compound, with its cyclopentane ring and ethyl substitution, may confer different pharmacokinetic and pharmacodynamic properties compared to other sulfonamides .

Similar Compounds

  • Sulfanilamide
  • Sulfamethoxazole
  • Sulfadiazine
  • Sulfapyridine

These compounds are all part of the sulfonamide class and have been widely studied for their antibacterial properties .

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

2-ethylcyclopentane-1-sulfonamide

InChI

InChI=1S/C7H15NO2S/c1-2-6-4-3-5-7(6)11(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10)

InChI Key

PCXICENXUDIELG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC1S(=O)(=O)N

Origin of Product

United States

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